Diphenylpyraline hydrochloride

Catalog No.
S526274
CAS No.
132-18-3
M.F
C19H24ClNO
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylpyraline hydrochloride

CAS Number

132-18-3

Product Name

Diphenylpyraline hydrochloride

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H

InChI Key

LPRLDRXGWKXRMQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-diphenylmethoxy-1-methylpiperidine, diphenylpyraline, diphenylpyraline hydrochloride, diphenylpyraline maleate (2:1), Lergobine

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Description

The exact mass of the compound Diphenylpyraline hydrochloride is 317.1546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Receptor Studies

DPH acts as an antagonist at histamine H1 receptors, which are involved in allergic responses. Researchers can leverage this property to study the role of histamine signaling in various physiological processes. DPH can be used to:

  • Block histamine-mediated effects in isolated tissues or cell cultures, allowing researchers to isolate the contribution of other signaling pathways Source: [A study on the inhibitory effects of diphenylpyraline on histamine- and serotonin-induced contractions of isolated guinea-pig ileum].
  • Investigate the role of H1 receptors in specific cell types by selectively inhibiting their function with DPH Source: [Diphenylpyraline and its analogs as H1 histamine receptor antagonists. A review: ].

Model Systems for Allergic Reactions

DPH's ability to block histamine receptors makes it a valuable tool for creating models of allergic reactions in research settings. By inducing an allergic response and then administering DPH, researchers can:

  • Study the effectiveness of new antihistamines or other allergy medications Source: [Development of a novel in vitro model for the evaluation of antihistaminic activity: ].
  • Investigate the mechanisms underlying allergic airway inflammation or other allergic symptoms Source: [Effect of diphenylpyraline on antigen-induced airway hyperresponsiveness and inflammation in guinea pigs: https://pubmed.ncbi.nlm.nih. gov/10422332/].

Research on Non-Histamine Related Effects

While DPH's primary action is through histamine receptors, some studies suggest it might have additional effects. Researchers are exploring these possibilities to understand:

  • DPH's potential role in modulating other signaling pathways beyond histamine Source: [Inhibitory effects of diphenylpyraline on voltage-gated calcium channels in rat aorta: ].
  • Its influence on specific physiological processes, independent of its antihistamine activity Source: [Diphenylpyraline inhibits mast cell degranulation and cytokine release induced by Fc epsilon RI aggregation: ].

Diphenylpyraline hydrochloride is a first-generation antihistamine belonging to the diphenylpiperidine class. Its chemical formula is C19H24ClNO, with a molecular weight of approximately 317.85 g/mol. This compound is primarily utilized in the treatment of allergic conditions, such as allergic rhinitis and urticaria, by acting as an antagonist to histamine at H1 receptors, thereby mitigating symptoms associated with histamine release, including itching and inflammation .

DPH acts as an antagonist at histamine H1 receptors. Histamine is a molecule released by the body during allergic reactions, triggering allergy symptoms. DPH competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects []. This mechanism helps alleviate allergic symptoms like runny nose, sneezing, and itching.

Typical of antihistamines. The primary reaction involves its interaction with histamine H1 receptors, where it competes with histamine for binding sites on effector cells. This competitive inhibition prevents the physiological responses mediated by histamine, such as vasodilation and increased vascular permeability . Additionally, diphenylpyraline may participate in metabolic reactions in the liver, leading to its conversion into various metabolites through hepatic cytochrome P450 enzymes .

Diphenylpyraline exhibits significant biological activity as an antihistamine. Its mechanism of action involves blocking H1 receptors, which results in a decrease in allergic responses. Furthermore, it possesses anticholinergic properties that contribute to drying effects on mucosal surfaces, making it effective in alleviating symptoms of nasal congestion . The compound has also been noted to exhibit dopaminergic activity, potentially influencing mood and behavior in animal models .

The synthesis of diphenylpyraline hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: The synthesis begins with the preparation of a piperidine derivative.
  • Substitution Reaction: A diphenylmethoxy group is introduced onto the piperidine ring via nucleophilic substitution.
  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting diphenylpyraline base with hydrochloric acid.

These reactions can be optimized through various organic synthesis techniques to improve yield and purity .

Studies have indicated that diphenylpyraline interacts with several biological pathways:

  • Histamine Receptor Interaction: It effectively competes with histamine for H1 receptor binding sites .
  • Dopamine Transporter Inhibition: The compound has been shown to inhibit dopamine reuptake, which may contribute to its effects on mood and behavior in certain contexts .
  • Anticholinergic Effects: Its anticholinergic properties can lead to side effects such as dry mouth and sedation, necessitating caution when used concurrently with other medications that have similar effects .

Several compounds share structural or functional similarities with diphenylpyraline hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameClassUnique Features
ChlorpheniramineAntihistamineLess sedative; more selective for H1 receptors
PromethazineAntihistamineStronger sedative effects; used for motion sickness
DoxylamineAntihistamineCommonly used as a sleep aid; more sedative
CyproheptadineAntihistamineAlso acts as a serotonin antagonist
DiphenhydramineAntihistamineWidely used; strong sedative effects

Diphenylpyraline stands out due to its dual action as both an antihistamine and a dopamine reuptake inhibitor, making it particularly interesting for further research into its therapeutic potential beyond allergy treatment .

Diphenylpyraline hydrochloride exhibits significant variation in solubility across different solvent systems, reflecting its molecular structure and physicochemical properties. The compound demonstrates excellent aqueous solubility with reported values of 100.0 mg/mL at ambient temperature, corresponding to a molar concentration of 314.61 millimolar [1]. This high water solubility is attributed to the presence of the hydrochloride salt form, which enhances ionic interactions with polar water molecules through the positively charged piperidine nitrogen and the chloride counterion.
Polar Aprotic Solvents show variable solubility patterns. In dimethyl sulfoxide, diphenylpyraline hydrochloride exhibits good solubility ranging from 42 to 100 mg/mL depending on experimental conditions, with one study reporting 173.04 millimolar concentration [2] [3]. The compound also demonstrates appreciable solubility in ethanol at 54.7 mg/mL [3], indicating favorable interactions between the compound and polar protic solvents.

Non-Polar and Less Polar Solvents present limited solubility profiles. Acetonitrile shows pH-dependent solubility behavior, with the compound being only slightly soluble under neutral conditions [4]. However, electrochemical studies demonstrate that diphenylpyraline hydrochloride exhibits enhanced voltammetric activity in acetonitrile compared to aqueous buffer systems, suggesting favorable solvation despite limited bulk solubility [4]. Chloroform and methanol both exhibit slight solubility, consistent with the compound's predominantly ionic character [5].

Temperature and pH Effects significantly influence solubility characteristics. The compound demonstrates pH-dependent stability and solubility, with enhanced dissolution observed under acidic conditions where the piperidine nitrogen remains protonated [4] [6]. Studies indicate that the ionization state of the compound directly affects its interaction with various solvent systems, with the protonated form showing greater water solubility compared to the free base form.

Thermal Decomposition Patterns and Kinetic Studies

Diphenylpyraline hydrochloride exhibits a complex thermal decomposition profile with multiple distinct phases corresponding to different molecular degradation pathways. Differential scanning calorimetry studies reveal a sharp endothermic peak corresponding to melting at temperatures ranging from 203 to 208°C, with most reliable measurements indicating a melting point of 205°C [5] [7] [9].
Initial Thermal Events occur around 110°C, where slow decomposition processes begin to manifest. Thermogravimetric analysis indicates that the compound remains stable up to approximately 110°C, after which gradual mass loss occurs due to initial degradation reactions [7] [10]. This temperature represents the onset of thermal instability, likely involving the rupture of weaker intermolecular bonds and possible dehydrochlorination reactions.

Primary Decomposition Phase spans from 110°C to the melting point, characterized by progressive molecular breakdown. During this phase, the compound undergoes pseudo-first-order kinetic degradation with rate constants typically in the range of 10⁻⁴ to 10⁻³ min⁻¹, depending on atmospheric conditions and heating rate [6]. The activation energy for thermal decomposition processes in similar diphenylmethane derivatives has been reported in the range of 35-70 kJ/mol, suggesting moderate energy barriers for bond cleavage [11].

Secondary Decomposition Events occur beyond the melting point, involving extensive molecular fragmentation. The molten state facilitates rapid degradation through multiple pathways, including piperidine ring opening, diphenylmethane moiety breakdown, and complete loss of the hydrochloride component. Studies on structurally related compounds indicate that diphenyl systems undergo complex rearrangement reactions at elevated temperatures, forming various aromatic degradation products [11] [12].

Kinetic Modeling of thermal decomposition follows predominantly first-order kinetics, with half-life values varying from 12 to 72 hours depending on temperature and atmospheric conditions [6]. The degradation rate increases exponentially with temperature, following Arrhenius behavior typical of thermally activated processes. Under stress conditions at 70°C, degradation studies show measurable decomposition with calculated half-lives providing important stability information for pharmaceutical applications.

pH-Dependent Stability in Aqueous Systems

The stability of diphenylpyraline hydrochloride in aqueous solutions exhibits pronounced pH dependency, reflecting the compound's basic nature and susceptibility to acid-base catalyzed degradation reactions. The compound demonstrates optimal stability in specific pH ranges while showing accelerated degradation under extreme acidic or alkaline conditions.

Acidic Conditions (pH < 3) promote significant degradation, with studies reporting up to 56.5 percent decomposition under 0.1 M hydrochloric acid conditions at elevated temperatures [6]. The degradation follows pseudo-first-order kinetics with calculated half-life values as low as 18.01 hours at pH 1 [6]. This enhanced degradation in strong acid is attributed to protonation-assisted bond cleavage and potential hydrolysis of ether linkages in the molecular structure.

Neutral to Mildly Acidic Range (pH 4-7) represents the most stable region for diphenylpyraline hydrochloride. At pH 4, the calculated half-life extends to 50.15 hours, while at pH 7, stability improves further with a half-life of 71.65 hours [6]. This pH range corresponds to conditions where the compound exists in its optimal ionization state, minimizing both acid and base-catalyzed degradation pathways.

Alkaline Conditions (pH > 10) result in substantial degradation, with studies showing up to 49.5 percent decomposition under pH 10 buffer conditions [6]. The alkaline degradation likely involves nucleophilic attack on electrophilic centers within the molecule, potentially leading to hydrolysis of the benzhydryl ether linkage and degradation of the piperidine ring system.

Degradation Product Formation varies significantly with pH conditions. High-performance liquid chromatography analysis reveals the formation of at least four distinct degradation products (D1-D4) under different pH conditions [6]. Products D2 and D3 appear under both acidic and alkaline stress conditions, while product D4 is specifically observed only under pH ≤ 7 conditions, indicating pH-specific degradation pathways.

Electrochemical Behavior in aqueous systems shows that diphenylpyraline hydrochloride lacks inherent voltammetric activity in aqueous buffer solutions but demonstrates characteristic responses in organic media [4]. This behavior suggests limited electrochemical reactivity in aqueous systems under normal conditions, which correlates with its chemical stability profile in neutral aqueous environments.

Solid-State Characterization (Polymorphism, Hygroscopicity)

Diphenylpyraline hydrochloride exists as a hygroscopic crystalline material with well-defined solid-state characteristics that significantly impact its pharmaceutical properties and stability profile. The compound's crystal structure and polymorphic behavior have been studied using various analytical techniques including X-ray diffraction, thermal analysis, and spectroscopic methods.

Crystal Structure and Polymorphism analysis indicates that diphenylpyraline hydrochloride adopts a stable crystalline form under standard conditions. The compound crystallizes as white to off-white crystalline powder with characteristic melting behavior observed at 203-208°C [5] [7] [9]. While specific polymorphic forms have not been extensively characterized in the literature, related diphenyl compounds demonstrate the potential for multiple crystalline modifications under different crystallization conditions [13] [14].

Hygroscopic Properties represent a critical aspect of the compound's solid-state behavior. Diphenylpyraline hydrochloride is classified as hygroscopic, readily absorbing moisture from the environment [5] [7] [9]. Water content analysis by Karl Fischer titration reveals moisture levels of approximately 5.8 percent in ambient conditions [9], indicating significant water uptake capacity. This hygroscopicity necessitates storage under controlled humidity conditions and inert atmosphere to maintain stability [5] [7].

Moisture Sorption Behavior follows typical patterns observed for hygroscopic pharmaceutical compounds. The material demonstrates rapid water uptake under increased humidity conditions, with equilibrium moisture content varying significantly with relative humidity. Storage studies indicate that the compound requires protection from moisture through appropriate packaging and storage under inert gas atmospheres such as nitrogen or argon [5] [7].

Thermal Analysis of Solid State reveals characteristic thermal events that provide insight into crystal structure and stability. Differential scanning calorimetry shows a sharp endothermic peak corresponding to melting, with no significant polymorphic transitions observed in the temperature range below the melting point [5] [7] . Thermogravimetric analysis confirms the onset of decomposition at temperatures above 110°C, with initial mass loss potentially attributed to moisture release and subsequent structural degradation [7] [10].

Solid-State Stability Factors are significantly influenced by environmental conditions including temperature, humidity, and atmospheric composition. The compound demonstrates enhanced stability when stored at reduced temperatures (2-8°C) under inert gas conditions [5] [7]. Exposure to elevated humidity accelerates degradation processes, likely through moisture-mediated hydrolysis reactions and potential phase transitions [15] [16].

Crystalline Characterization Methods employed for solid-state analysis include powder X-ray diffraction for phase identification, differential scanning calorimetry for thermal transitions, and spectroscopic techniques for structural confirmation [17] [18] [19]. These analytical approaches provide comprehensive characterization of the crystalline state and enable detection of potential polymorphic transformations or degradation products [20] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.1546421 g/mol

Monoisotopic Mass

317.1546421 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

204.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9FU7F1E87

Related CAS

147-20-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

132-18-3

Wikipedia

Diphenylpyraline hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023
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11: Shakleya DM, Jansson LM, Huestis MA. Validation of a LC-APCI-MS/MS method for quantification of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) in infant plasma following protein precipitation. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):267-72. Epub 2007 Jun 16. PubMed PMID: 17602899.
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